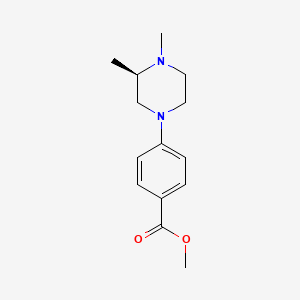

(R)-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[(3R)-3,4-dimethylpiperazin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-10-16(9-8-15(11)2)13-6-4-12(5-7-13)14(17)18-3/h4-7,11H,8-10H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEUPRPCCUJZEP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728631 | |

| Record name | Methyl 4-[(3R)-3,4-dimethylpiperazin-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201670-91-8 | |

| Record name | Methyl 4-[(3R)-3,4-dimethylpiperazin-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The SNAr approach typically employs methyl 4-fluorobenzoate as the starting material. The fluorine atom at the para position is displaced by the amine group of (R)-3,4-dimethylpiperazine under alkaline conditions. Key parameters include:

Example Procedure:

Stereochemical Control

The (R)-configuration is preserved using enantiomerically pure (R)-3,4-dimethylpiperazine. Chiral HPLC or enzymatic resolution ensures optical purity (>98% ee).

Esterification of Pre-Functionalized Benzoic Acids

Synthesis of 4-(3,4-Dimethylpiperazin-1-yl)benzoic Acid

The carboxylic acid precursor is synthesized via:

Representative Hydrolysis:

Esterification Techniques

The free acid is esterified using methanol under acidic conditions:

Optimized Protocol:

-

4-(3,4-Dimethylpiperazin-1-yl)benzoic acid (1.0 equiv) is suspended in methanol.

-

H₂SO₄ (0.1 equiv) is added, and the mixture is refluxed for 5 hours.

-

The product is isolated via solvent evaporation and recrystallized from ethanol.

Alternative Routes and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, SNAr reactions complete in 2–4 hours at 150°C with comparable yields.

Continuous Flow Chemistry

Industrial-scale production utilizes flow reactors for enhanced heat transfer and mixing. A typical setup involves:

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Comparative Analysis of Methods

| Method | Yield | Purity | Stereocontrol | Scalability |

|---|---|---|---|---|

| SNAr | 70–75% | >95% | High | Moderate |

| Esterification | 80–85% | >98% | Dependent on input | High |

| Microwave-Assisted SNAr | 78–82% | >97% | High | Low |

Challenges and Optimization

Byproduct Formation

Solvent Selection

-

Polar Solvents : DMF enhances reactivity but complicates purification.

-

Alternative : Toluene with phase-transfer catalysts (e.g., TBAB) improves separation.

Industrial Applications and Patents

A patented process (WO2017199227A1) highlights scalable esterification techniques for analogous benzoates, emphasizing cost-effective catalysts and solvent recycling .

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-(3,4-dimethylpiperazin-1-yl)benzoic acid.

Reduction: Formation of ®-4-(3,4-dimethylpiperazin-1-yl)benzyl alcohol.

Substitution: Formation of various N-substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

®-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key differences between (R)-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate and related compounds:

Key Observations

Piperazine Substitution Patterns: The target compound’s 3,4-dimethylpiperazine group contrasts with analogs bearing bulkier substituents (e.g., quinoline-carbonyl in C1–C7 or diazenyl groups in compound 7 ). The dimethyl groups likely enhance lipophilicity compared to unsubstituted piperazines. ’s 3-(4-methylpiperazin-1-yl)benzoic acid demonstrates that even minor substitutions (e.g., methyl vs. dimethyl) significantly alter physical properties (e.g., melting point).

Synthetic Methods :

- Analogs like C1–C7 were synthesized via crystallization in ethyl acetate, yielding solids characterized by ¹H NMR and HRMS . The target compound may follow similar protocols, though enantiomeric resolution would require chiral auxiliaries or chromatography.

Functional Group Impact: Ester vs. carboxylic acid (e.g., ) affects bioavailability and reactivity. The methyl ester in the target compound may improve membrane permeability compared to the carboxylic acid derivative.

Biologische Aktivität

(R)-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate is a compound belonging to the class of piperazine derivatives, notable for its structural features that include a benzoate ester linked to a piperazine ring. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's synthesis typically involves the esterification of 4-(3,4-dimethylpiperazin-1-yl)benzoic acid with methanol, utilizing sulfuric or hydrochloric acid as a catalyst. The reaction conditions are generally maintained at temperatures between 60-80°C for a duration of 4-6 hours. The resulting compound is characterized by its ability to penetrate biological membranes due to the presence of the ester group, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, potentially modulating their activity. This mechanism suggests a role in various pharmacological contexts, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, studies on similar piperazine derivatives have shown efficacy against various bacterial strains and fungi. The structural modifications within the piperazine ring can influence the potency and selectivity of these compounds against specific pathogens .

Anticancer Activity

The potential anticancer properties of this compound have been explored through structure-activity relationship (SAR) studies. These studies suggest that modifications to the piperazine substituents can enhance cytotoxicity against cancer cell lines. For example, analogs with specific methyl substitutions have demonstrated improved selectivity towards cancerous cells while minimizing toxicity towards normal cells .

Case Studies and Research Findings

Several case studies highlight the biological activity of piperazine derivatives similar to this compound:

- Antiviral Activity : A study on quinazolinone derivatives demonstrated that modifications in the piperazine structure could significantly reduce viral replication in vitro. Compounds showed effective inhibition at low concentrations, indicating their potential as antiviral agents .

- Cytotoxicity Studies : In vitro assays have revealed that certain structural analogs exhibit potent cytotoxic effects against various cancer cell lines. The introduction of specific functional groups has been correlated with enhanced activity, showcasing the importance of chemical structure in determining biological outcomes .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Interaction with enzymes/receptors |

| 4-(3,4-Dimethylpiperazin-1-yl)aniline | High | Moderate | Inhibition of cellular pathways |

| 1-(2-(3,4-Dimethylphenyl)thio)phenyl)piperazine | Low | High | Targeting specific cancer cell receptors |

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize (R)-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting methyl 4-fluorobenzoate with (R)-3,4-dimethylpiperazine under alkaline conditions to facilitate aromatic substitution. Alternatively, coupling agents like EDCl/HOBt may be used to link pre-synthesized piperazine derivatives to the benzoate ester . Purification often involves column chromatography, and enantiomeric purity is confirmed using chiral HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : To confirm the substitution pattern on the benzene ring and piperazine moiety. Key signals include the methyl ester (~3.8 ppm) and piperazine methyl groups (~2.3–2.6 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does stereochemistry (R-configuration) influence the compound’s reactivity or biological interactions?

- Methodology :

- Crystallographic Analysis : Single-crystal X-ray diffraction (using SHELX programs ) can resolve the 3D structure, revealing how the R-configuration affects hydrogen bonding or steric hindrance in binding pockets.

- Molecular Docking : Computational models (e.g., AutoDock) compare enantiomer-receptor interactions, highlighting differences in binding affinity due to chiral centers .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology :

- Data Refinement : Use SHELXL to refine twinned or high-resolution data, adjusting parameters like thermal displacement.

- Comparative Analysis : Cross-validate with spectroscopic data (e.g., NMR NOE experiments) to confirm spatial arrangements .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?

- Methodology :

- Accelerated Stability Studies : Incubate the compound at pH 1–10 (using buffer solutions) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of 3,4-dimethylpiperazine in bioactivity?

- Methodology :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., ethyl instead of methyl groups) using methods in .

- Biological Assays : Test analogs against target receptors (e.g., GPCRs) to correlate steric/electronic effects with activity. Statistical tools like PCA (Principal Component Analysis) can identify critical structural determinants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.